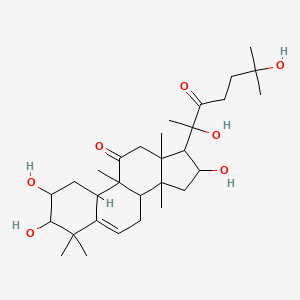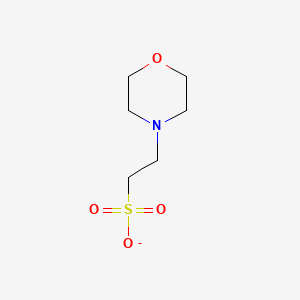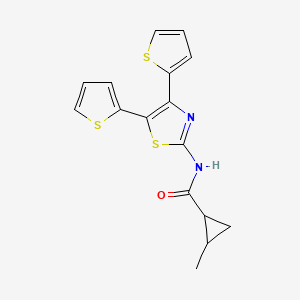![molecular formula C22H31N3O3 B1231428 N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-[(1-methyl-2-oxo-4-quinolinyl)oxy]acetamide](/img/structure/B1231428.png)
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-[(1-methyl-2-oxo-4-quinolinyl)oxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-[(1-methyl-2-oxo-4-quinolinyl)oxy]acetamide is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Structural Properties and Host-Guest Complexes
One significant area of research involves the structural aspects of amide-containing isoquinoline derivatives, which are closely related to N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-[(1-methyl-2-oxo-4-quinolinyl)oxy]acetamide. Studies on compounds like N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide reveal their ability to form gels with mineral acids and crystalline salts. These compounds also form host-guest complexes with strong fluorescence emission, showcasing potential in fluorescence applications (Karmakar, Sarma, & Baruah, 2007).
Synthesis of Key Intermediates in Anticancer Drugs
The synthesis of related compounds like 2,6-Dimethyl-3,4-dihydro-4-oxo-quinazoline, a key intermediate in the synthesis of the anticancer drug Raltitrexed, is another area of research. This involves the transformation of p-toluidine into various intermediates, demonstrating the compound's role in the development of pharmaceuticals (Zhang, 2009).
Pharmaceutical Applications
In pharmaceutical research, derivatives of similar compounds have been studied for their potential use. For instance, N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which is structurally related, have been characterized by X-ray powder diffraction, indicating potential as pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
Eigenschaften
Molekularformel |
C22H31N3O3 |
|---|---|
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-2-(1-methyl-2-oxoquinolin-4-yl)oxyacetamide |
InChI |
InChI=1S/C22H31N3O3/c1-16-11-17(2)14-25(13-16)10-6-9-23-21(26)15-28-20-12-22(27)24(3)19-8-5-4-7-18(19)20/h4-5,7-8,12,16-17H,6,9-11,13-15H2,1-3H3,(H,23,26) |
InChI-Schlüssel |
SSOWUTBUSRREHD-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)CCCNC(=O)COC2=CC(=O)N(C3=CC=CC=C32)C)C |
Kanonische SMILES |
CC1CC(CN(C1)CCCNC(=O)COC2=CC(=O)N(C3=CC=CC=C32)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(dimethylsulfamoyl)-4-methylphenyl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B1231348.png)



![5-Ethoxy-3-methyl-2-benzofurancarboxylic acid [1-(carbamoylamino)-3-methyl-1-oxobutan-2-yl] ester](/img/structure/B1231355.png)

![4-[4-(4-Methyl-2-quinolinyl)phenyl]morpholine](/img/structure/B1231357.png)


![(2Z)-2-[(dimethylamino)methylene]indan-1-one](/img/structure/B1231365.png)



